3-(Benzylamino)-2-ethylbutanoic acid
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Overview
Description
3-(Benzylamino)-2-ethylbutanoic acid is an organic compound that features a benzylamino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2-ethylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbutanoic acid and benzylamine.
Formation of Amide Bond: The carboxylic acid group of 2-ethylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with benzylamine to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-2-ethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted amines or other derivatives.
Scientific Research Applications
3-(Benzylamino)-2-ethylbutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-2-ethylbutanoic acid involves its interaction with specific molecular targets. The benzylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors or enzymes and modulating their function.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylamino)-2-ethylbutanoic acid: Similar structure but with a phenyl group instead of a benzyl group.
3-(Methylamino)-2-ethylbutanoic acid: Similar structure but with a methyl group instead of a benzyl group.
3-(Ethylamino)-2-ethylbutanoic acid: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
3-(Benzylamino)-2-ethylbutanoic acid is unique due to the presence of the benzyl group, which imparts specific chemical and physical properties. The benzyl group can enhance the compound’s lipophilicity, influencing its solubility and interaction with biological membranes.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-(benzylamino)-2-ethylbutanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-12(13(15)16)10(2)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16) |
InChI Key |
UBFUIKWJPGHVFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)NCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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